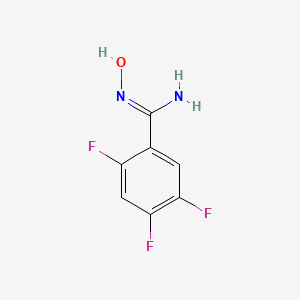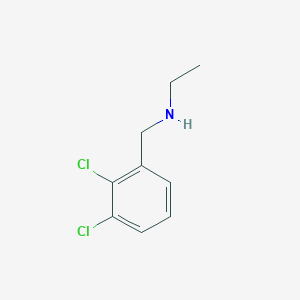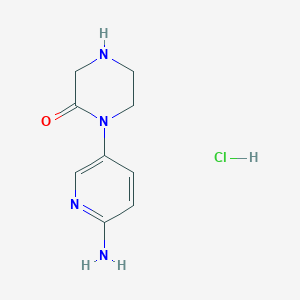
3-(Bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a cyclobutane derivative that contains a bromomethyl and trifluoromethyl group. The unique properties of this compound have made it a subject of interest in the scientific community, and research is ongoing to explore its potential applications.
Scientific Research Applications
Catalyzed Intermolecular Reactions
One significant application of compounds related to 3-(Bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol is in catalyzed intermolecular reactions. For instance, the BF3·OEt2-catalyzed reactions of arylmethylenecyclopropanes with certain alcohols result in the production of triene compounds, alcoholic derivatives, or cyclobutane derivatives under mild conditions. This method showcases the utility of such compounds in synthesizing diverse chemical structures with potential pharmaceutical relevance (Wu & Shi, 2011).
Lewis Acid-Catalyzed Cascade Reactions
Lewis acid-catalyzed reactions represent another important area of research application. Arylmethylenecyclopropanes can react with specific alcohols or ethers to yield functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This process, involving Lewis acid BF3·OEt2, opens the door for the synthesis of structurally complex and functionally diverse cyclobutane-based compounds (Yao & Shi, 2007).
Carbanionic Rearrangements
The carbanionic rearrangement of (halomethylene)cyclobutanes to yield various halocyclopentenes is a notable research application. This process is crucial in understanding the reactivity and rearrangement patterns of cyclobutane derivatives, which are pivotal in synthesizing various organic compounds (Du et al., 1998).
Diastereoselective Synthesis
A key application is in the diastereoselective synthesis of trifluoromethylated cyclobutane scaffolds. This process, which involves visible light-induced photocycloaddition and water-assisted hydrodebromination, is significant for creating stereodefined trifluoromethylated cyclobutane alcohols, acids, and amines. This method is promising for developing compounds with potential antineoplastic properties (Hu et al., 2023).
Palladium-Catalyzed Bond Formation
The palladium-catalyzed sequential carbon-carbon bond cleavage and formation, using cyclobutanones and aryl bromides, is a remarkable synthetic method. This process results in the formation of arylated benzolactones, showcasing the potential of cyclobutane derivatives in complex organic synthesis (Matsuda et al., 2008).
properties
IUPAC Name |
3-(bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3O/c7-3-4-1-5(11,2-4)6(8,9)10/h4,11H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDZMKIFVJRAGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2416237-26-6 |
Source


|
| Record name | rac-(1s,3s)-3-(bromomethyl)-1-(trifluoromethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(tetrahydrofuran-2-yl)-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2405574.png)





![Ethyl[(3-methylfuran-2-yl)methyl]amine](/img/structure/B2405583.png)
![1-(3-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2405584.png)
![2-hydroxy-8-methyl-4-oxo-N-(1-phenylethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2405586.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2405587.png)
![N1-(3-morpholinopropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2405591.png)
![4-methoxy-N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2405592.png)
![methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2405593.png)
